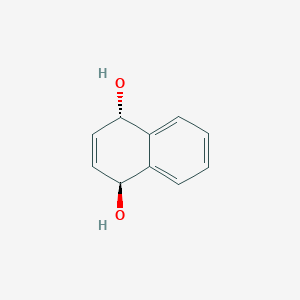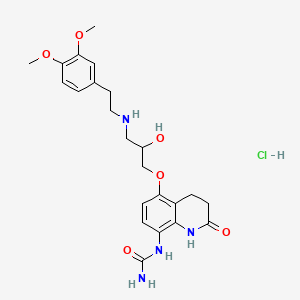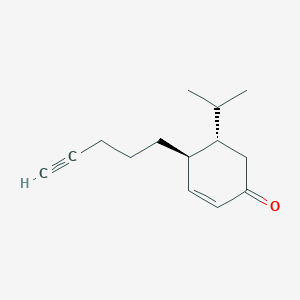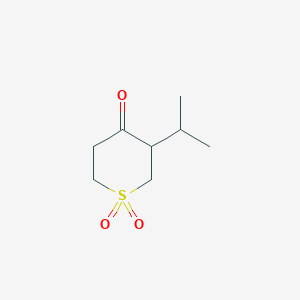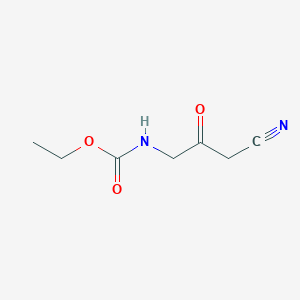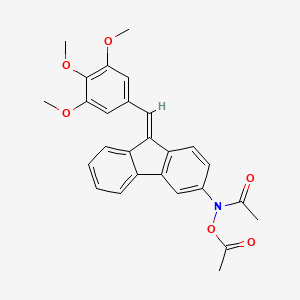
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group linked to a trimethoxybenzylidene moiety through a hydroxylamine linkage, with acetyl groups attached to the nitrogen and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Intermediate: The fluorenyl group is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Introduction of the Trimethoxybenzylidene Group: The trimethoxybenzylidene moiety is introduced via a condensation reaction with the fluorenyl intermediate.
Acetylation: The final step involves the acetylation of the hydroxylamine group using acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield deacetylated or partially reduced products.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
科学的研究の応用
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activities.
Modulating Signal Transduction: Affecting cellular signaling pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
N,O-Diacetyltyramine: Shares structural similarities but differs in the aromatic moiety.
N,O-Diacetyl-N-(9-fluorenyl)hydroxylamine: Lacks the trimethoxybenzylidene group.
Uniqueness
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
74279-52-0 |
|---|---|
分子式 |
C27H25NO6 |
分子量 |
459.5 g/mol |
IUPAC名 |
[acetyl-[(9E)-9-[(3,4,5-trimethoxyphenyl)methylidene]fluoren-3-yl]amino] acetate |
InChI |
InChI=1S/C27H25NO6/c1-16(29)28(34-17(2)30)19-10-11-22-23(20-8-6-7-9-21(20)24(22)15-19)12-18-13-25(31-3)27(33-5)26(14-18)32-4/h6-15H,1-5H3/b23-12+ |
InChIキー |
FQFQQGXNMHLVLI-FSJBWODESA-N |
異性体SMILES |
CC(=O)N(C1=CC2=C(C=C1)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CC=C42)OC(=O)C |
正規SMILES |
CC(=O)N(C1=CC2=C(C=C1)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C42)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



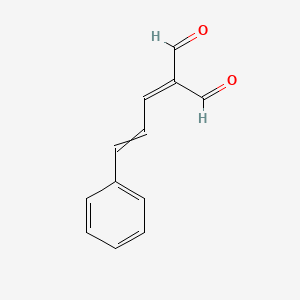
![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
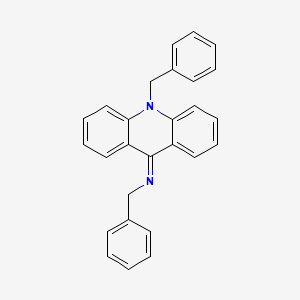
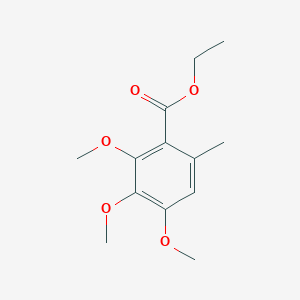
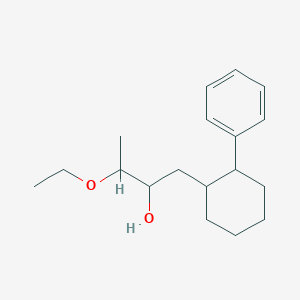

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
